![molecular formula C15H14Cl3N3O2S B3013368 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene CAS No. 898063-76-8](/img/structure/B3013368.png)
2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
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Overview
Description
Scientific Research Applications
Synthesis of Triazine Derivatives
Triazines are a class of compounds with applications in various fields, including herbicides and polymer photostabilizers. The compound can be used to synthesize di- and tri-substituted 1,3,5-triazines, which have shown biological properties such as antitumor activity .
Development of Antitumor Agents
Some triazine derivatives have been clinically used to treat cancers like lung, breast, and ovarian cancer due to their antitumor properties. The compound can be a precursor for the synthesis of these derivatives .
Siderophore-Mediated Drug Development
Triazine compounds also show potential as siderophore-mediated drugs, which are important for microbial iron chelation. This application could be explored for the development of new antimicrobial agents .
Corticotrophin-Releasing Factor 1 Receptor Antagonists
The compound has potential use in the synthesis of corticotrophin-releasing factor 1 receptor antagonists, which have applications in treating various disorders related to stress response .
Leukotriene C4 Antagonists
Derivatives of triazines, which can be synthesized from the compound, show potent activity against leukotriene C4, suggesting a protective effect on gastric lesions and potential use in treating asthma and allergic reactions .
Anti-Protozoal Activity
Triazine derivatives have shown in vitro activity against protozoan parasites like Trypanosoma brucei, the causative organism of Human African Trypanosomiasis. This indicates the compound’s role in developing anti-protozoal medications .
Linker in Chemical Biology
In chemical biology, the compound can act as a linker to connect chemical and biological moieties, which is crucial for the development of new drugs and chimeras .
Dendrimer Synthesis
The compound can be used in the synthesis of dendrimers, which are hyper-branched polymers with applications in drug delivery, catalysis, and materials science .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-pyridin-2-yl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N3O2S/c16-11-9-13(18)14(10-12(11)17)24(22,23)21-7-5-20(6-8-21)15-3-1-2-4-19-15/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFRSIVZJIGIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene |
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